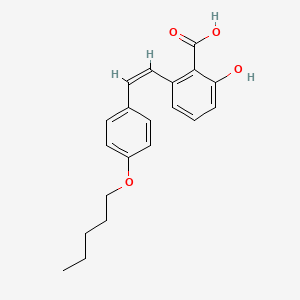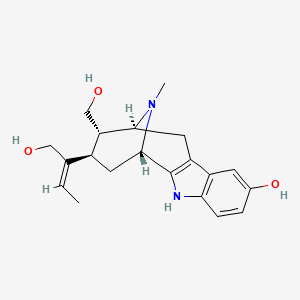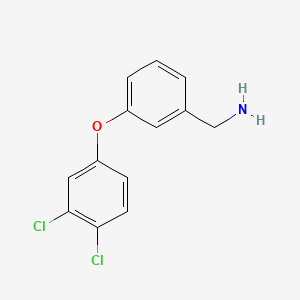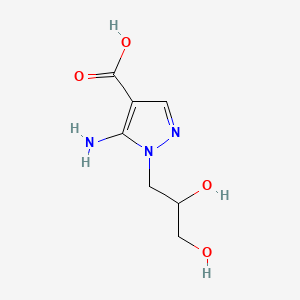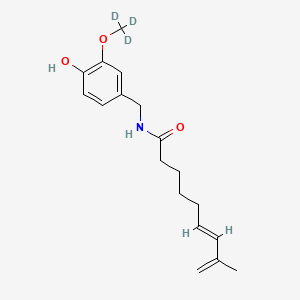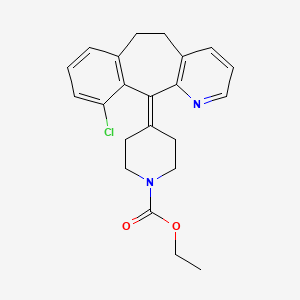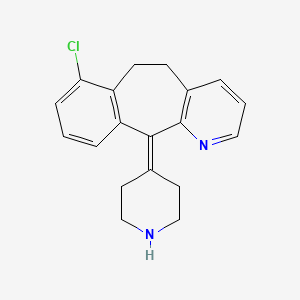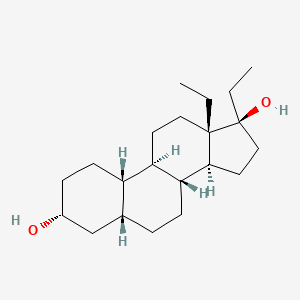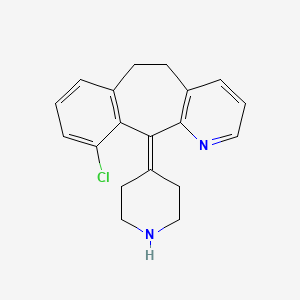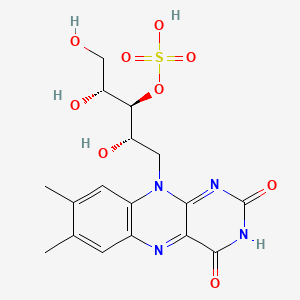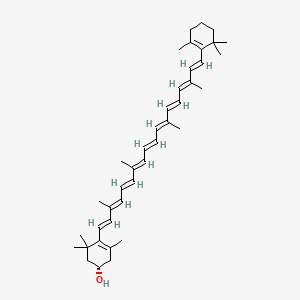
(3S)-β-隐黄素
描述
(3S)-beta-Cryptoxanthin is a naturally occurring carotenoid with the molecular formula C40H56O. It is a provitamin A compound, meaning it can be converted into vitamin A in the human body. This compound is found in various fruits and vegetables, such as oranges, papayas, and red peppers. It is known for its antioxidant properties and potential health benefits, including supporting eye health and reducing the risk of certain chronic diseases.
科学研究应用
(3S)-beta-Cryptoxanthin has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the behavior of carotenoids and their derivatives.
Biology: It is studied for its role in cellular processes and its potential health benefits.
Medicine: It is investigated for its potential to prevent or treat diseases such as cancer, cardiovascular diseases, and eye disorders.
Industry: It is used as a natural colorant in food and cosmetic products due to its vibrant color and antioxidant properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-beta-Cryptoxanthin typically involves the use of natural sources or chemical synthesis. One common method is the extraction from natural sources using solvents like ethanol or hexane. The extracted compound is then purified using techniques such as column chromatography.
In chemical synthesis, (3S)-beta-Cryptoxanthin can be synthesized through a series of reactions starting from simpler carotenoids. The process involves the use of reagents like iodine and triphenylphosphine, and conditions such as controlled temperature and pH.
Industrial Production Methods
Industrial production of (3S)-beta-Cryptoxanthin often involves large-scale extraction from natural sources. The process includes harvesting the plant material, extracting the compound using solvents, and purifying it through various chromatographic techniques. Advances in biotechnology have also enabled the production of (3S)-beta-Cryptoxanthin using genetically modified microorganisms, which can produce the compound in large quantities through fermentation processes.
化学反应分析
Types of Reactions
(3S)-beta-Cryptoxanthin undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide. The reaction typically occurs under acidic or basic conditions.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride. The reaction usually takes place under mild conditions.
Substitution: Common reagents include halogens and nucleophiles. The reaction conditions vary depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of (3S)-beta-Cryptoxanthin can lead to the formation of epoxides or hydroxylated derivatives.
作用机制
The mechanism of action of (3S)-beta-Cryptoxanthin involves its conversion to vitamin A in the body. This conversion is catalyzed by enzymes such as beta-carotene 15,15’-monooxygenase. The resulting vitamin A plays a crucial role in various biological processes, including vision, immune function, and cellular growth. Additionally, (3S)-beta-Cryptoxanthin exerts antioxidant effects by neutralizing free radicals and reducing oxidative stress.
相似化合物的比较
(3S)-beta-Cryptoxanthin is similar to other carotenoids such as beta-carotene, lutein, and zeaxanthin. it has unique properties that distinguish it from these compounds:
Beta-carotene: Like (3S)-beta-Cryptoxanthin, beta-carotene is a provitamin A compound. (3S)-beta-Cryptoxanthin has a different structure and may have distinct health benefits.
Lutein and Zeaxanthin: These carotenoids are primarily known for their role in eye health. While (3S)-beta-Cryptoxanthin also supports eye health, it has additional antioxidant properties and potential health benefits.
Similar Compounds
- Beta-carotene
- Lutein
- Zeaxanthin
- Alpha-carotene
- Lycopene
属性
IUPAC Name |
(1S)-3,5,5-trimethyl-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-3,7,12,16-tetramethyl-18-(2,6,6-trimethylcyclohexen-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohex-3-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H56O/c1-30(18-13-20-32(3)23-25-37-34(5)22-15-27-39(37,7)8)16-11-12-17-31(2)19-14-21-33(4)24-26-38-35(6)28-36(41)29-40(38,9)10/h11-14,16-21,23-26,36,41H,15,22,27-29H2,1-10H3/b12-11+,18-13+,19-14+,25-23+,26-24+,30-16+,31-17+,32-20+,33-21+/t36-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMASLKHVQRHNES-GMKWGACXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(CC(CC2(C)C)O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C2=C(C[C@@H](CC2(C)C)O)C)/C)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H56O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00659315 | |
| Record name | (3S)-beta,beta-Caroten-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00659315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
552.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1200446-88-3 | |
| Record name | Cryptoxanthin, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1200446883 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3S)-beta,beta-Caroten-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00659315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CRYPTOXANTHIN, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7IJP7J5923 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of (3S)-beta-Cryptoxanthin in maize breeding, and how does its genetic control differ from other carotenoids?
A1: (3S)-beta-Cryptoxanthin is a provitamin A carotenoid that converts to retinol (Vitamin A) in the human body. Enhancing its levels in staple crops like maize is a key target for biofortification efforts. Research on maize has identified quantitative trait loci (QTLs) associated with (3S)-beta-Cryptoxanthin levels. Interestingly, the study found a specific QTL for the ratio of (3S)-beta-Cryptoxanthin + (3R)-beta-Cryptoxanthin to zeaxanthin, highlighting a potential genetic control mechanism for the conversion of beta-Cryptoxanthin to zeaxanthin in the carotenoid pathway []. This suggests that breeding strategies could target this specific QTL to enhance (3S)-beta-Cryptoxanthin levels in maize.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


